6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Overview
Description
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core with a 4-methylphenyl group at the 6-position and a formyl group at the 5-position
Mechanism of Action
Target of Action
Related imidazo[2,1-b]thiazole-based chalcone derivatives have been tested for their anticancer activities . These compounds have shown cytotoxic ability on different types of cancer cells, namely colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) .
Mode of Action
Related compounds have shown to cause mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in mcf-7 cells . This suggests that the compound might interact with its targets, leading to changes in the cellular environment that promote cell death.
Biochemical Pathways
The induction of apoptosis in cancer cells suggests that the compound may affect pathways related to cell survival and death .
Result of Action
Related compounds have shown significant cytotoxic activity against cancer cells, suggesting that this compound may also have potential anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of 2-amino-1,3,4-thiadiazole with an appropriate bromo ketone under microwave irradiation. The reaction is carried out in a solvent such as dimethylformamide (DMF) and monitored by thin-layer chromatography (TLC) using a chloroform and methanol mixture as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 2-(4-Nitrobenzyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with the constitutive androstane receptor (CAR) sets it apart from other similar compounds .
Properties
IUPAC Name |
6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-2-4-10(5-3-9)12-11(8-16)15-6-7-17-13(15)14-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEBUPJVOGWDTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318572 |
Source
|
Record name | 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82588-42-9 |
Source
|
Record name | 82588-42-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332725 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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